Isopropylamine hydrobromide Isopropylamine hydrobromide
Brand Name: Vulcanchem
CAS No.: 29552-58-7
VCID: VC4052576
InChI: InChI=1S/C3H9N.BrH/c1-3(2)4;/h3H,4H2,1-2H3;1H
SMILES: CC(C)N.Br
Molecular Formula: C3H10BrN
Molecular Weight: 140.02 g/mol

Isopropylamine hydrobromide

CAS No.: 29552-58-7

Cat. No.: VC4052576

Molecular Formula: C3H10BrN

Molecular Weight: 140.02 g/mol

* For research use only. Not for human or veterinary use.

Isopropylamine hydrobromide - 29552-58-7

Specification

CAS No. 29552-58-7
Molecular Formula C3H10BrN
Molecular Weight 140.02 g/mol
IUPAC Name propan-2-amine;hydrobromide
Standard InChI InChI=1S/C3H9N.BrH/c1-3(2)4;/h3H,4H2,1-2H3;1H
Standard InChI Key WGWKNMLSVLOQJB-UHFFFAOYSA-N
SMILES CC(C)N.Br
Canonical SMILES CC(C)N.Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Isopropylamine hydrobromide, systematically named propan-2-amine hydrobromide, consists of an isopropylammonium cation (C3H9N+\text{C}_3\text{H}_9\text{N}^+) and a bromide anion (Br\text{Br}^-). Its SMILES notation (Br.CC(C)N\text{Br.CC(C)N}) and InChI key (WGWKNMLSVLOQJB-UHFFFAOYSA-N\text{WGWKNMLSVLOQJB-UHFFFAOYSA-N}) provide unambiguous representations of its structure . The compound’s IUPAC name and alternative synonyms, including iso-propylammonium bromide and isopropylamine HBr, reflect its functional groups and ionic nature .

Table 1: Key Identifiers of Isopropylamine Hydrobromide

PropertyValue
CAS Number29552-58-7
Molecular FormulaC3H10BrN\text{C}_3\text{H}_{10}\text{BrN}
Molecular Weight140.02 g/mol
SMILESBr.CC(C)N
InChI KeyWGWKNMLSVLOQJB-UHFFFAOYSA-N
AppearanceCrystalline powder
Purity (Commercial)≥97.0% (N,T)

Synthesis and Industrial Production

Scalability and Industrial Practices

Isopropylamine, the precursor, is produced annually at ~50,000 tons in the U.S. via methods such as catalytic amination of isopropanol or reductive amination of acetone . Major manufacturers like Air Products and Chemicals, Inc., and Hoechst Celanese Corp. supply the amine, which is subsequently quaternized with HBr for specialized applications .

Physicochemical Properties

Spectroscopic Characteristics

While spectral data (IR, NMR) are absent in the provided sources, typical features would include:

  • IR: N-H stretching (~3200 cm1^{-1}), C-H bending (~1450 cm1^{-1}), and Br^- lattice vibrations (< 200 cm1^{-1}).

  • 1^1H NMR: Methyl proton resonances (δ 1.0–1.5 ppm) and ammonium proton broadening (δ 6–8 ppm) .

Industrial and Pharmaceutical Applications

Surfactant and Agrochemical Synthesis

Isopropylamine hydrobromide serves as a precursor for dodecylbenzenesulfonic acid isopropylamine salt, a key surfactant in detergents and emulsifiers . In agrochemistry, it intermediates herbicides (e.g., glyphosate formulations) and insecticides, leveraging its amine group for nucleophilic substitutions .

Pharmaceutical Intermediates

The compound’s ammonium moiety facilitates the synthesis of quaternary ammonium compounds, which exhibit antimicrobial and anticholinergic properties. It also aids in penicillin purification by forming stable salts with acidic impurities .

ParameterValue
RD50_{50} (15-min)157 ppm (386 mg/m3^3)
RD50_{50} (120-min)489 ppm (1200 mg/m3^3)
LD50_{50} (Oral, Rat)Not reported for hydrobromide

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